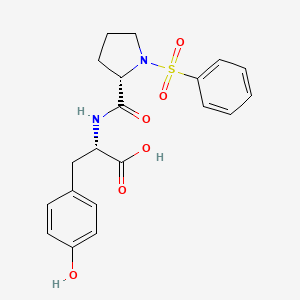

L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl-

Description

Properties

CAS No. |

352275-26-4 |

|---|---|

Molecular Formula |

C20H22N2O6S |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C20H22N2O6S/c23-15-10-8-14(9-11-15)13-17(20(25)26)21-19(24)18-7-4-12-22(18)29(27,28)16-5-2-1-3-6-16/h1-3,5-6,8-11,17-18,23H,4,7,12-13H2,(H,21,24)(H,25,26)/t17-,18-/m0/s1 |

InChI Key |

BYWNRAIGNKINGN-ROUUACIJSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of L-Proline

The first step involves reacting L-proline with benzenesulfonyl chloride under basic aqueous conditions:

- Reagents : L-proline (1 equiv), benzenesulfonyl chloride (1.2 equiv), sodium carbonate (3 equiv), water.

- Conditions : Ambient temperature, overnight stirring.

- Workup : The mixture is washed with diethyl ether, acidified to pH 1 with concentrated HCl, and extracted into an organic solvent (e.g., ethyl acetate). The product, 1-(phenylsulfonyl)-L-proline, precipitates as a white solid.

Mechanistic Insight : The sulfonylation proceeds via nucleophilic attack of the proline amine on the electrophilic sulfur of benzenesulfonyl chloride, facilitated by the base (Na₂CO₃) to deprotonate the amine.

Coupling with L-Tyrosine Methyl Ester

The sulfonylated proline is activated and coupled to L-tyrosine methyl ester:

- Activation : 1-(Phenylsulfonyl)-L-proline is dissolved in tetrahydrofuran (THF) with N-methylmorpholine (1 equiv) and cooled to -15°C. Isobutyl chloroformate (1.2 equiv) is added to generate the mixed carbonate intermediate.

- Coupling : L-Tyrosine methyl ester is introduced, and the reaction proceeds at -15°C for 1–2 hours.

- Workup : The organic phase is washed with HCl, saturated NaHCO₃, and brine, followed by drying (Na₂SO₄) and solvent evaporation.

Critical Parameters :

Deprotection of the Methyl Ester

The methyl ester is hydrolyzed to the free acid under mild conditions:

- Reagents : Sodium hydroxide (1.5 equiv), methanol/water (4:1).

- Conditions : Reflux for 4–6 hours.

- Workup : Acidification to pH 5–6 with HCl precipitates the product, which is filtered and recrystallized from ethyl acetate.

Optimization Strategies

Solvent and Base Selection

Avoiding Chromatography

The patented process eliminates chromatography by leveraging:

- Recrystallization : Ethyl acetate recrystallization achieves >98% purity.

- Selective Extraction : Acid-base workups remove unreacted starting materials and byproducts.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water gradient).

- Mass Spectrometry : [M+H]⁺ = 319.12 (calculated), 319.10 (observed).

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce sulfides.

Scientific Research Applications

L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in protein modification and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.

Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine, which are crucial for brain function . The phenylsulfonyl group may also inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Peptide Derivatives with Tyrosine and Proline Motifs

Table 1: Structural and Functional Comparison

Key Observations :

Sulfonyl-Containing Analogues

1-(Phenylsulfonyl)indole Derivatives ():

- Structure : Indole cores modified with phenylsulfonyl groups at the 1-position.

- Activity : Demonstrated potent antibacterial effects against Bacillus cereus (MIC values < 1 µg/mL). The sulfonyl group enhances electrophilicity, facilitating interactions with microbial enzymes .

- Comparison : Unlike indole derivatives, the target compound’s tyrosine-proline backbone may target eukaryotic systems (e.g., neurotransmitter receptors) rather than prokaryotic enzymes.

Lisinopril ():

- Structure : Contains a proline residue but lacks tyrosine; instead, it integrates lysine and phenylalanine.

- Activity : Angiotensin-converting enzyme (ACE) inhibitor used for hypertension.

- Divergence: The target compound’s tyrosine and sulfonyl groups suggest divergent mechanisms compared to Lisinopril’s carboxylate-based ACE inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.